2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-
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Overview
Description
2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- is a chemical compound belonging to the class of cyclohexenones. This compound is utilized in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of cyclohexenones, including 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-, often involves catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and vanadium catalysts are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like organocopper reagents are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted cyclohexenones .
Scientific Research Applications
2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- is used in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular frameworks.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, fragrances, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- involves its interaction with specific molecular targets and pathways. As an electrophile, it can participate in various addition reactions, such as conjugate addition with nucleophiles. This interaction can modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A similar compound that serves as a versatile intermediate in organic synthesis.
Cyclohexanone: Another related compound used in various chemical reactions.
Uniqueness
2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications and research.
Properties
IUPAC Name |
3-(2-bromoanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-6-1-2-7-12(11)14-9-4-3-5-10(15)8-9/h1-2,6-8,14H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCSXFPFMIQSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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